Amitifadine hydrochloride, with developmental code names DOV-21,947 and EB-1010, was developed by Euthymics Bioscience. It belongs to the class of antidepressants and is specifically categorized under chlorobenzenes and pyrrolidines. The compound is recognized for its potential to inhibit the reuptake of three key neurotransmitters: serotonin, norepinephrine, and dopamine .
The synthesis of amitifadine hydrochloride involves several key steps. One notable method includes the asymmetric synthetic pathway which incorporates various reagents such as 4-methoxybenzaldehyde and glacial acetic acid in a solvent mixture of 1,2-dichloroethane and methanol. The reaction typically employs sodium acetate as a catalyst. Following the reaction, purification is achieved through gradient silica gel column chromatography .
The final product is often converted into its hydrochloride salt form to enhance its solubility and stability. The melting point of the hydrochloride salt is reported to be between 190–205°C .
Amitifadine hydrochloride has a complex molecular structure characterized by its formula and a molar mass of 228.12 g/mol. The compound exhibits chirality, with the (+)-enantiomer being pharmacologically active. Its structural features include multiple aromatic rings and functional groups that contribute to its pharmacological properties. The molecular structure can be represented using SMILES notation: C1=CC(C(=C(C=C1Cl)Cl)N(C)C)C(=O)N
.
Amitifadine hydrochloride participates in various chemical reactions typical for amine compounds. Key reactions include:
The mechanism of action for amitifadine hydrochloride involves the inhibition of the reuptake of serotonin, norepinephrine, and dopamine at their respective transporters (SERT, NET, DAT). This inhibition increases the extracellular levels of these neurotransmitters in the brain, which is believed to contribute to its antidepressant effects. The compound has shown specific binding affinities with Ki values indicating strong interactions with SERT (99 nM), NET (262 nM), and DAT (213 nM) .
In preclinical studies, amitifadine demonstrated significant antidepressant-like effects in animal models without inducing hyperactivity at effective doses .
Amitifadine hydrochloride possesses distinct physical and chemical properties:
Amitifadine hydrochloride was primarily investigated for its potential use in treating major depressive disorder but has also been explored for other psychiatric conditions such as alcoholism and smoking cessation . Despite its discontinuation for major depressive disorder due to insufficient efficacy in clinical trials, ongoing research continues to evaluate its applications in other areas.
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3